molecular formula C11H15F3N2O B6428495 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole CAS No. 2034282-00-1

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B6428495
CAS No.: 2034282-00-1
M. Wt: 248.24 g/mol
InChI Key: GTGHIBKVKICGGR-UHFFFAOYSA-N
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Description

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to the isoxazole ring through a methyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting a suitable amine with a trifluoromethyl-containing reagent under basic conditions.

    Attachment of the Isoxazole Ring: The piperidine intermediate is then reacted with an isoxazole precursor, such as a hydroximinoyl chloride, under acidic or basic conditions to form the desired isoxazole ring.

    Methylation: The final step involves the methylation of the isoxazole ring to introduce the methyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted isoxazole derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-((2-(difluoromethyl)piperidin-1-yl)methyl)isoxazole
  • 3-methyl-5-((2-(trifluoromethyl)pyrrolidin-1-yl)methyl)isoxazole
  • 3-methyl-5-((2-(trifluoromethyl)azetidin-1-yl)methyl)isoxazole

Uniqueness

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and overall biological effects, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-methyl-5-[[2-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-6-9(17-15-8)7-16-5-3-2-4-10(16)11(12,13)14/h6,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGHIBKVKICGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCCC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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